2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-chlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring and the dioxolane moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives and modified dioxolane rings, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms on the phenyl ring can form halogen bonds with target proteins, influencing their activity and function. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
- 2-(4-Bromo-3-chlorophenyl)acetonitrile
- 2-(4-Bromo-3-chlorophenyl)ethan-1-amine hydrochloride
- 2-(4-Bromo-3-chlorophenyl)boronic acid
Uniqueness: Compared to these similar compounds, 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRIAFMSTIFISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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